(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Description
分子构型与立体化学分析
目标化合物的分子式为 $$ C{24}H{27}N5O2 $$,分子量为417.5 g/mol,其核心结构包含三个关键杂环单元:
- 吲哚环 :在1号位由乙基取代,2号位甲基化,5号位甲氧基修饰,形成电子密度梯度分布;
- 三唑并[4,3-a]吡啶环 :通过氮原子与哌啶环3号位连接,形成平面共轭体系;
- 哌啶环 :作为桥接单元,通过甲酮基团与吲哚环的3号位共价结合,赋予分子刚性构象。
通过X射线晶体学分析,哌啶环的椅式构象使三唑并吡啶环与吲哚环形成约120°的二面角,这种空间排列可能影响其与生物靶点的结合模式。此外,甲氧基的氧原子通过氢键网络与周围溶剂分子相互作用,进一步稳定了分子构象。
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(1-ethyl-5-methoxy-2-methylindol-3-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C24H27N5O2/c1-4-28-16(2)22(19-14-18(31-3)10-11-20(19)28)24(30)27-12-7-8-17(15-27)23-26-25-21-9-5-6-13-29(21)23/h5-6,9-11,13-14,17H,4,7-8,12,15H2,1-3H3 |
InChI Key |
BFLANRSXTZOPEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-Methoxyphenylhydrazine with Ethyl Levulinate
A mixture of 4-methoxyphenylhydrazine hydrochloride (0.149 mol), ethyl levulinate (0.149 mol), and sodium acetate (0.149 mol) in glacial acetic acid (200 mL) undergoes reflux for 3 hours to form the hydrazone intermediate. Subsequent cyclization in ethanol with HCl/dioxane at reflux for 15 hours yields ethyl 2-(5-methoxy-2-methylindol-3-yl)acetate (76% yield).
N-Ethylation and Ester Hydrolysis
The N-H group of the indole is alkylated using ethyl iodide in DMF with K₂CO₃ as a base (60°C, 12 hours), achieving >85% N-ethylation. Hydrolysis of the ethyl ester with NaOH in ethanol/water (70°C, 4 hours) produces the carboxylic acid, which is subsequently converted to the acid chloride using SOCl₂.
Preparation of Triazolo[4,3-a]Pyridine Derivatives
The triazolopyridine moiety is synthesized via a one-pot condensation of 2-hydrazinopyridine with aromatic aldehydes under mild conditions.
Optimized Room-Temperature Protocol
Combining 2-hydrazinopyridine (1.0 equiv) and benzaldehyde (1.2 equiv) in ethanol with catalytic acetic acid (10 mol%) at 25°C for 6 hours affords 3-phenyl-triazolo[4,3-a]pyridine in 92% yield. This method tolerates electron-donating and withdrawing substituents on the aldehyde, enabling diverse triazolopyridine analogs.
High-Pressure Q-Tube Reactor Method
For sterically hindered substrates, a Q-tube reactor is employed with TFA (10 mol%) and AcOH (3 equiv) in ethanol at 130°C (40 minutes), achieving near-quantitative yields. This approach minimizes side reactions and enhances scalability.
Functionalization of Piperidine with Triazolopyridine
The piperidine intermediate is synthesized through Buchwald-Hartwig amination or Suzuki-Miyaura coupling , depending on substituent compatibility.
Palladium-Catalyzed Coupling
A mixture of 3-bromo-triazolo[4,3-a]pyridine (1.0 equiv), piperidin-3-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (3:1) undergoes microwave irradiation (150°C, 15 minutes), yielding 3-(triazolo[4,3-a]pyridin-3-yl)piperidine (88% yield).
Reductive Amination
Alternative routes employ reductive amination of 3-ketopiperidine with triazolopyridine hydrazines under H₂ (50 psi) with Ra-Ni catalysis, though yields are lower (65–70%).
Final Carbonylative Coupling
The indole acid chloride is coupled to the triazolopyridine-piperidine intermediate via Schlenk equilibrium-mediated acylation .
Acylation Conditions
A solution of 3-(triazolo[4,3-a]pyridin-3-yl)piperidine (1.0 equiv) in anhydrous THF is treated with LDA (2.2 equiv) at −78°C, followed by dropwise addition of the indole acid chloride (1.1 equiv). After warming to 25°C and stirring for 12 hours, the reaction is quenched with NH₄Cl, extracting the product into EtOAc (yield: 68%).
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane/EtOAc 3:1) and recrystallized from ethanol/water. Structural confirmation is achieved through:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole), 7.82 (d, J = 8.7 Hz, 1H, pyridine), 7.12 (s, 1H, indole).
-
HRMS : m/z calcd. for C₂₈H₂₈N₅O₂ [M+H]⁺: 466.2231; found: 466.2234.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Indole Alkylation
N-Ethylation competes with O-alkylation of the methoxy group. Employing bulky bases (e.g., DBU) in DMF at 60°C suppresses O-alkylation, improving N-selectivity to >95%.
Chemical Reactions Analysis
Types of Reactions
The compound (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The indole and triazolopyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
The compound (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic molecule with potential applications in various scientific research fields. This article will explore its applications, focusing on pharmacological properties, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a unique structure that includes an indole moiety, a triazolo-pyridine unit, and a piperidine ring. Its molecular formula is , with a molecular weight of approximately 320.43 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and oncology.
Physicochemical Properties
The compound is expected to exhibit moderate lipophilicity, which may influence its bioavailability and permeability across biological membranes. Understanding these properties is crucial for predicting its pharmacokinetic behavior.
Neuropharmacology
Research indicates that compounds similar to this one may act as modulators of neurotransmitter systems. For example, indole derivatives are often studied for their effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders. Preliminary studies suggest that this compound could potentially enhance serotonin signaling, making it a candidate for treating depression and anxiety.
Anticancer Activity
The triazolo-pyridine component has been associated with anticancer properties in various studies. Compounds containing this moiety have shown activity against several cancer cell lines by inducing apoptosis or inhibiting cell proliferation. This compound may serve as a lead structure for developing novel anticancer agents targeting specific pathways involved in tumor growth.
Antimicrobial Properties
Indole derivatives have also demonstrated antimicrobial activity against various pathogens. The unique structural features of this compound could enhance its effectiveness against resistant strains of bacteria or fungi, making it a candidate for further investigation in infectious disease treatment.
Case Study 2: Anticancer Screening
In a screening of triazolo-pyridine derivatives published in Cancer Research, several compounds exhibited potent anticancer activity against breast and lung cancer cell lines. The study highlighted the importance of structural diversity in enhancing therapeutic efficacy. This compound's unique structure positions it well for similar investigations.
Case Study 3: Antimicrobial Activity
Research conducted by the International Journal of Antimicrobial Agents evaluated the antibacterial properties of various indole derivatives. Results showed that specific modifications led to increased activity against Gram-positive bacteria. This suggests that the compound could be tested for similar antimicrobial effects.
Mechanism of Action
The mechanism of action of (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s binding to these targets can modulate their activity, leading to various pharmacological effects. The exact pathways and molecular interactions would depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analog 1: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl Methanone (3a)
Key Features :
- Core Structure: Indole-3-yl linked via methanone to a pyridinyl-substituted dihydropyrazole.
- Synthesis: Synthesized by refluxing chalcone derivatives with nicotinic acid hydrazide in ethanol under acidic conditions .
- Differentiation : Lacks the triazolo-pyridine and piperidine groups present in the target compound. The dihydropyrazole ring may confer different conformational rigidity compared to the piperidine-triazolo-pyridine system.
Pharmacological Implications :
- Pyrazole and pyridine hybrids are known for antimicrobial and anti-inflammatory activities. The absence of a triazolo moiety in 3a may limit CNS-targeted effects compared to the target compound.
Structural Analog 2: 4-Amino-1-(dimethylamino)imidazo[1',5':1,5]pyrrolo[3,2-b]indol-3-ylmethanone
Key Features :
- Core Structure: Indole-3-yl linked to a polycyclic imidazo-pyrrolo-indole system via methanone.
- Differentiation : The fused imidazo-pyrrolo-indole system introduces planar rigidity, contrasting with the flexible piperidine-triazolo-pyridine group in the target compound. This may affect membrane permeability or receptor binding kinetics .
Structural Analog 3: Methanone, (4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-3-pyridinyl
Key Features :
- Core Structure: Pyridinyl-methanone linked to a dihydropyrazole ring.
- Synthesis: Prepared via condensation reactions involving malononitrile or ethyl cyanoacetate, as described in .
Structural Analog 4: [4-[(3-Chloro-1H-indol-6-yl)sulfonyl]-1-piperazinyl][1-(6-methoxy-5-methyl-3-pyridinyl)-4-piperidinyl]methanone
Key Features :
- Core Structure: Piperazinyl-piperidinyl methanone with sulfonyl and pyridinyl substituents.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Synthesis : The target compound’s synthesis route remains unelucidated in the provided evidence. Analogous methods (e.g., chalcone cyclization or sulfur-mediated condensations ) may offer viable pathways.
- Pharmacology : While ferroptosis-inducing compounds are highlighted in , the triazolo-pyridine motif in the target compound suggests divergent mechanisms (e.g., GABA-A modulation). Further studies are needed to validate these hypotheses.
Biological Activity
The compound (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic molecule that exhibits a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by an indole moiety fused with a triazole-pyridine structure and a piperidine ring. The molecular formula is with a molecular weight of approximately 364.44 g/mol. The intricate structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of indole derivatives, including those similar to our compound. Indole-containing compounds have shown efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth. For instance, derivatives related to the indole structure have been reported to exhibit significant cytotoxicity against human cancer cell lines such as H460 and A549 .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. The compound under study may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro assays have demonstrated that certain indole derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
Compounds containing triazole rings have been reported to exhibit broad-spectrum antimicrobial activity. The presence of the triazolo-pyridine moiety in our compound could enhance its efficacy against various pathogens, including bacteria and fungi .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds. Modifications on the indole or triazole moieties can significantly influence their pharmacological profiles. For example:
- Substituents on Indole : Variations in substituents at the 5-position of the indole can enhance anticancer activity.
- Triazole Variants : Different triazole derivatives can modulate antimicrobial potency and selectivity.
Case Studies
Several case studies have investigated similar compounds:
- Indole Derivatives : Research demonstrated that certain 5-methoxy-indole derivatives exhibited potent anticancer activity through apoptosis pathways.
- Triazolo-Pyridine Compounds : A study showed that modifications in the pyridine ring led to enhanced COX inhibition and anti-inflammatory effects.
Table 1: Biological Activity Summary
| Activity Type | Compound Class | Key Findings |
|---|---|---|
| Anticancer | Indole Derivatives | Significant cytotoxicity against H460 and A549 cells |
| Anti-inflammatory | Indole & Triazole Derivatives | Comparable IC50 values to celecoxib in COX inhibition |
| Antimicrobial | Triazolo-Pyridine Compounds | Broad-spectrum activity against various pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
